- Substituted naphthalene and indole compounds exhibiting selective leukotriene B4 antagonist activity, United States, , ,
Cas no 92855-64-6 (6-(Benzyloxy)-1H-indole-3-carbaldehyde)

92855-64-6 structure
상품 이름:6-(Benzyloxy)-1H-indole-3-carbaldehyde
6-(Benzyloxy)-1H-indole-3-carbaldehyde 화학적 및 물리적 성질
이름 및 식별자
-
- 6-Benzyloxyindole-3-carbaldehyde
- 6-BENZYLOXYINDOLE-3-CARBOXALDEHYDE
- 6-phenylmethoxy-1H-indole-3-carbaldehyde
- Indole-3-carboxaldehyde,6-(benzyloxy)- (7CI)
- 3-Formyl-6-benzyloxy-1H-indole
- 6-Benzyloxy-1H-indole-3-carboxaldehyde
- 6-(benzyloxy)-1H-indole-3-carbaldehyde
- 6-Benzyloxyindole-3-aldehyde
- PubChem7697
- UUKFCVCTRWNXBI-UHFFFAOYSA-N
- SBB067557
- BBL028070
- STK931234
- 6-benzyloxy-1H-indole-3-carbaldehyde
- 6-(phenylmethoxy)indole-3-carbaldehyde
- NCGC003420
- 6-(Phenylmethoxy)-1H-indole-3-carboxaldehyde (ACI)
- Indole-3-carboxaldehyde, 6-(benzyloxy)- (7CI)
- A844369
- 6-phenylmethoxy-1H-indole-3-carboxaldehyde
- SY042797
- EN300-178087
- CS-W022445
- AB01333957-02
- SCHEMBL1418239
- 92855-64-6
- AKOS005259126
- Z1741974676
- MFCD00056931
- DTXSID50621502
- 6-benzyloxyindole-3-carboxaldehyde, AldrichCPR
- ALBB-035503
- B-1890
- AC-18167
- PS-7464
- DB-001713
- NCGC00342024-01
- 1H-Indole-3-carboxaldehyde, 6-(phenylmethoxy)-
- 6-(Benzyloxy)-1H-indole-3-carbaldehyde
-
- MDL: MFCD00056931
- 인치: 1S/C16H13NO2/c18-10-13-9-17-16-8-14(6-7-15(13)16)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2
- InChIKey: UUKFCVCTRWNXBI-UHFFFAOYSA-N
- 미소: O=CC1C2C(=CC(=CC=2)OCC2C=CC=CC=2)NC=1
계산된 속성
- 정밀분자량: 251.09500
- 동위원소 질량: 251.095
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 19
- 회전 가능한 화학 키 수량: 4
- 복잡도: 301
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.1
- 표면전하: 0
- 상호 변형 이기종 수량: 3
- 토폴로지 분자 극성 표면적: 42.1
실험적 성질
- 밀도: 1.267
- 비등점: 474.2℃ at 760 mmHg
- 플래시 포인트: 240.6°C
- 굴절률: 1.698
- PSA: 42.09000
- LogP: 3.55940
6-(Benzyloxy)-1H-indole-3-carbaldehyde 보안 정보
6-(Benzyloxy)-1H-indole-3-carbaldehyde 세관 데이터
- 세관 번호:2933990090
- 세관 데이터:
중국 세관 번호:
2933990090개요:
2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자
요약:
2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
6-(Benzyloxy)-1H-indole-3-carbaldehyde 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-178087-0.1g |
6-(benzyloxy)-1H-indole-3-carbaldehyde |
92855-64-6 | 95% | 0.1g |
$19.0 | 2023-09-20 | |
Enamine | EN300-178087-0.5g |
6-(benzyloxy)-1H-indole-3-carbaldehyde |
92855-64-6 | 95% | 0.5g |
$21.0 | 2023-09-20 | |
Enamine | EN300-178087-1.0g |
6-(benzyloxy)-1H-indole-3-carbaldehyde |
92855-64-6 | 95% | 1.0g |
$26.0 | 2023-07-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069181-100mg |
6-Benzyloxyindole-3-carbaldehyde |
92855-64-6 | 98% | 100mg |
¥62.00 | 2024-04-25 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B53620-1g |
6-Benzyloxyindole-3-carbaldehyde |
92855-64-6 | 97% | 1g |
¥225.0 | 2022-10-09 | |
abcr | AB235577-10 g |
6-Benzyloxyindole-3-carboxaldehyde, 97%; . |
92855-64-6 | 97% | 10 g |
€420.10 | 2023-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069181-5g |
6-Benzyloxyindole-3-carbaldehyde |
92855-64-6 | 98% | 5g |
¥1060.00 | 2024-04-25 | |
abcr | AB235577-5g |
6-Benzyloxyindole-3-carboxaldehyde, 97%; . |
92855-64-6 | 97% | 5g |
€143.00 | 2025-02-19 | |
Fluorochem | 076615-5g |
6-Benzyloxyindole-3-carbaldehyde |
92855-64-6 | 95% | 5g |
£117.00 | 2022-03-01 | |
eNovation Chemicals LLC | D554819-25g |
6-Benzyloxyindole-3-carbaldehyde |
92855-64-6 | 97% | 25g |
$2120 | 2024-05-24 |
6-(Benzyloxy)-1H-indole-3-carbaldehyde 합성 방법
합성회로 1
반응 조건
참조
합성회로 2
반응 조건
1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C
1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated
1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated
참조
- Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's DiseaseJournal of Medicinal Chemistry, 2012, 55(23), 10700-10715,
합성회로 3
반응 조건
1.1 Reagents: Sodium hydroxide , Phosphorus oxychloride Solvents: Dimethylformamide
참조
- Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cellsBioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2571-2574,
합성회로 4
반응 조건
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 30 min, rt
1.2 Reagents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water
참조
- Preparation of pyridazino[4,5-b]indole derivatives with protein kinase inhibiting activity for treating angiogenic disorders and neurodegenerative diseases, World Intellectual Property Organization, , ,
합성회로 5
반응 조건
1.1 Reagents: Phosphorus oxychloride
참조
- The Vilsmeier reaction of fully conjugated carbocycles and heterocyclesOrganic Reactions (Hoboken, 1997, 49,,
합성회로 6
반응 조건
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C → 45 °C; 2 h, 45 °C
참조
- Synthesis of thioether-containing peptides toward antibody-toxin conjugates treating cancers, World Intellectual Property Organization, , ,
합성회로 7
반응 조건
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 1 h, < 5 °C
1.2 1 h, < 5 °C; 5 °C → rt; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C
1.2 1 h, < 5 °C; 5 °C → rt; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C
참조
- Enantioselective synthesis of pyrroloindole compounds, United States, , ,
합성회로 8
반응 조건
참조
- Preparation of N-(2-Arylethyl)benzylamines as antagonists of the 5-HT6 receptor, World Intellectual Property Organization, , ,
합성회로 9
반응 조건
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 1 h, < 5 °C
1.2 1 h, < 5 °C; < 5 °C → rt; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C; 70 °C → 90 °C; 15 min, 90 °C
1.2 1 h, < 5 °C; < 5 °C → rt; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C; 70 °C → 90 °C; 15 min, 90 °C
참조
- An Enantioselective Total Synthesis of (+)-Duocarmycin SAJournal of Organic Chemistry, 2018, 83(7), 3928-3940,
합성회로 10
합성회로 11
반응 조건
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
참조
- Iodine-mediated tryptathionine formation facilitates the synthesis of amanitinsJournal of the American Chemical Society, 2021, 143(35), 14322-14331,
합성회로 12
반응 조건
1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C; 45 min, 35 °C; 35 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux
참조
- Indole derivatives as cholinesterase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
합성회로 13
반응 조건
1.1 Reagents: Phosphorus oxychloride ; 30 min, 0 °C; 2 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 40 °C; 1 h, 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 40 °C; 1 h, 90 °C
참조
- Halogen-Bonding-Promoted C-H Malonylation of Indoles under Visible-Light IrradiationJournal of Organic Chemistry, 2022, 87(12), 8198-8202,
합성회로 14
반응 조건
1.1 Reagents: Phosphorus oxychloride ; 45 min, rt; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min; 3 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min; 3 h, reflux
참조
- Preparation of (S)-6-hydroxytryptophan and its derivatives, preferably (S)-6-acetyloxy-N-tert-butoxycarbonyl-tryptophan, via enantioselective hydrogenation using a chiral rhodium catalyst as building blocks for the synthesis of amanitin derivatives or amatoxin drug conjugates, World Intellectual Property Organization, , ,
합성회로 15
반응 조건
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ; 25 - 30 °C; 24 h, 30 °C → 88 °C; 88 °C → rt
참조
- Process for preparation of 3-cyanoindole derivatives, China, , ,
합성회로 16
반응 조건
참조
- Preparation of pyridazino[4,5-b]indole derivatives with protein kinase inhibiting activity for treating angiogenic disorders and neurodegenerative diseases, United States, , ,
6-(Benzyloxy)-1H-indole-3-carbaldehyde Raw materials
6-(Benzyloxy)-1H-indole-3-carbaldehyde Preparation Products
6-(Benzyloxy)-1H-indole-3-carbaldehyde 관련 문헌
-
1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
92855-64-6 (6-(Benzyloxy)-1H-indole-3-carbaldehyde) 관련 제품
- 169789-47-3(5-Ethoxy-1H-indole-3-carbaldehyde)
- 6953-22-6(5-(benzyloxy)-1H-indole-3-carbaldehyde)
- 92855-65-7(7-(benzyloxy)-1H-indole-3-carbaldehyde)
- 24370-74-9(6-Benzyloxy-1h-Indole-3-Carboxylic Acid)
- 7042-71-9(4-(benzyloxy)-1H-indole-3-carbaldehyde)
- 2172167-39-2(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-4-methylbenzoic acid)
- 507241-47-6(2-Octadecyleicosanoic Acid Methyl Ester)
- 2228640-54-6(3-3-(methoxymethyl)furan-2-ylpropanenitrile)
- 2138181-44-7(2-Propanesulfonamide, 1-ethoxy-N-methyl-)
- 1804335-05-4(4-(Chloromethyl)-2-fluoro-6-(trifluoromethoxy)pyridine-3-acetic acid)
추천 공급업체
Amadis Chemical Company Limited
(CAS:92855-64-6)6-(Benzyloxy)-1H-indole-3-carbaldehyde

순결:99%/99%
재다:25g/100g
가격 ($):218.0/870.0